N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-12-5-7-13(8-6-12)19-17(20)16-10-14-15(21-16)9-4-11(2)18-14/h4-10H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCYNRPQGOMZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 4-ethylphenyl halides.
Formation of the carboxamide group: This can be done through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway, leading to its biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their differences:
Key Structural and Functional Differences
Core Heterocycle Variations :
- The target compound features a furo[3,2-b]pyridine core, while analogs in , and 5 use a furo[2,3-b]pyridine scaffold. The position of the fused furan ring impacts electronic properties and binding interactions .
- Compounds like those in and employ dihydropyridine or pyrazolopyridine cores, which alter conformational flexibility and metabolic stability .
Alkyl/Aryl Groups: The 4-ethylphenyl group in the target compound balances lipophilicity and steric bulk, whereas trifluoroethylamino () or cyclopropylamine () substituents modulate solubility and metabolic resistance.
Synthetic Methodologies :
- The target compound’s synthesis likely follows a route similar to those in and , involving amide coupling (e.g., HATU or EDC/NHS) between a carboxylic acid derivative and an aryl amine .
- Analogs with cyclopropane rings (e.g., ) require additional steps for cyclopropane formation, such as [2+1] cycloadditions or nucleophilic ring-opening reactions.
Biological Activity
N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is . The compound features a furo[3,2-b]pyridine core, which is known for its pharmacological relevance. The presence of the ethylphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound has shown particular promise in inhibiting the growth of resistant strains, suggesting potential use in treating infections where conventional antibiotics fail .
Antiviral Activity
In addition to its antimicrobial effects, this compound has been evaluated for antiviral activity. Preliminary assays indicate that it may inhibit viral replication in certain models, although further studies are required to elucidate the specific mechanisms involved. The interaction with viral proteins could be a focal point for future research .
The mechanism of action of N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves modulation of key signaling pathways:
- NF-κB Pathway : This compound appears to inhibit the NF-κB pathway, which is crucial in inflammatory responses and cancer progression.
- MAPK Pathway : It also influences the MAPK signaling cascade, affecting cell proliferation and survival .
These interactions suggest that the compound could have broader implications in treating inflammatory diseases and certain cancers.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading pharmaceutical institute assessed the antimicrobial efficacy of N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide against a panel of bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound has potential as a therapeutic agent against resistant bacterial infections .
Study 2: Antiviral Properties
In a separate investigation focused on antiviral activity, N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide was tested against influenza virus. The results showed a significant reduction in viral titers at concentrations above 50 µg/mL, indicating effective inhibition of viral replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
